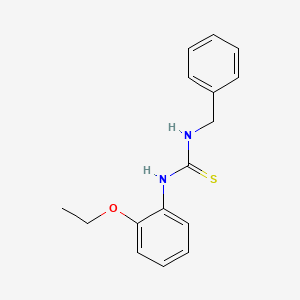

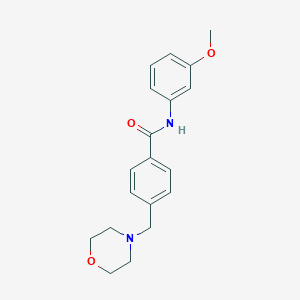

![molecular formula C12H19N2O3P B5572700 (4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chemical compound falls within a class of pyridine aminophosphinic acids, notable for their synthesis through reactions involving pyridylmethylimines and ethyl phenylphosphinate, among other methods. These compounds, including the 2-pyridyl and 4-pyridyl derivatives, demonstrate interesting chemical behaviors, such as cleavage in acidic solutions to yield N-(pyridylmethyl)benzylamines and phenylphosphonic or diphenylphosphinic acid, respectively (Boduszek, 2003).

Synthesis Analysis

Pyridine aminophosphinic acids are synthesized via the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate, in the presence of bromotrimethylsilane. The synthesis process reveals the compound's potential for yielding pyridine aminophosphine oxides upon treatment with diphenylphosphine oxide, showcasing the compound's versatile reactivity and functional group transformations (Boduszek et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, has been elucidated using crystallographic methods. These studies reveal that the morpholine and piperidine rings adopt distorted chair configurations, offering insights into the spatial arrangement and potential reactivity of the phosphinic acid derivatives (Shalaby et al., 2014).

科学的研究の応用

Catalysis Applications

The use of phosphinic acid derivatives in catalysis has been demonstrated, particularly in the context of nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands. These complexes have shown application for the catalytic oligomerization of ethylene, indicating the importance of phosphinic acid ligands in enhancing catalytic activities. The study by Speiser et al. (2004) detailed the preparation of several phosphinitopyridine ligands and their corresponding nickel(II) complexes, which were evaluated for their effectiveness in the oligomerization of ethylene. This research highlights the potential of such compounds in industrial catalysis, particularly in polymer production (Speiser, Braunstein, Saussine, & Welter, 2004).

Material Science

In material science, derivatives of (4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid have been used in the depolymerization of cellulose in water, showcasing their utility in renewable material processing. Levi et al. (2016) demonstrated the use of phenylboronic acid derivatives, with hydrophilic tethers, to hydrolytically dissolve cellulose at nearly neutral pH values. This process effectively depolymerized cellulose into water-soluble oligosaccharides, highlighting the role of such compounds in environmental chemistry and materials processing (Levi, Khenkin, Hailegnaw, & Neumann, 2016).

Pharmaceutical Chemistry

In the pharmaceutical domain, phosphinic acids have shown potential as GABA(B) receptor antagonists. A study by Ong et al. (1998) evaluated the pharmacological properties of morpholin-2-yl-phosphinic acids on GABA(B) receptors. These compounds demonstrated potent antagonist activities, suggesting their potential application in the development of therapeutics for neurological disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, Mickel, & Froestl, 1998).

特性

IUPAC Name |

morpholin-4-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-4-12-3-1-2-5-13-12/h1-3,5H,4,6-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWVVTCJUTWCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CP(=O)(CCC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)